6-(3-Chlorophenyl)-6-oxohexanoic Acid: A Technical Whitepaper on Synthesis, Reactivity, and Applications
6-(3-Chlorophenyl)-6-oxohexanoic Acid: A Technical Whitepaper on Synthesis, Reactivity, and Applications
Executive Summary & Chemical Identity
6-(3-Chlorophenyl)-6-oxohexanoic acid (CAS No. 898765-71-4) is a highly versatile, bifunctional aryl oxoalkanoic acid[1]. Characterized by a terminal carboxylic acid and a meta-chloro-substituted phenyl ketone separated by a flexible tetramethylene linker, this molecule serves as a critical building block in advanced organic synthesis and medicinal chemistry[2]. Its structural topology makes it an ideal precursor for the synthesis of complex heterocycles, matrix metalloproteinase (MMP) inhibitors, and redox-active esters used in modern photoredox catalysis[3].
Unlike para-substituted analogs which can be synthesized via direct Friedel-Crafts acylation, the meta-chloro substitution demands highly controlled, targeted organometallic synthetic routes to ensure regiospecificity. This guide provides an authoritative breakdown of its physicochemical profile, synthetic methodologies, and downstream applications.
Physicochemical Profiling & Structural Analysis
The dual functionality of 6-(3-Chlorophenyl)-6-oxohexanoic acid dictates its reactivity. The carboxylic acid moiety ( pKa≈4.5−5.0 ) allows for standard esterification, amidation, and decarboxylative functionalization, while the aryl ketone is primed for nucleophilic additions, reductive aminations, or Wittig olefinations. The meta-chloro group exerts a mild electron-withdrawing inductive effect (-I) on the aromatic ring, which slightly increases the electrophilicity of the adjacent ketone compared to an unsubstituted phenyl ring.
Quantitative Data Summary
| Property | Value | Structural Implication |
| CAS Number | 898765-71-4[1] | Unique identifier for registry and compliance. |
| Molecular Formula | C₁₂H₁₃ClO₃ | Defines the stoichiometry for reagent equivalents. |
| Molecular Weight | 240.69 g/mol [2] | Utilized for precise molarity calculations in scaling. |
| Hydrogen Bond Donors | 1[4] | Terminal -OH of the carboxylic acid. |
| Hydrogen Bond Acceptors | 3[4] | Ketone oxygen and two carboxylate oxygens. |
| Rotatable Bonds | 6[4] | Confers high conformational flexibility to the alkyl chain. |
| Topological Polar Surface Area | ~54.4 Ų | Predicts moderate membrane permeability for derived APIs. |
Synthetic Methodologies: The Weinreb Amide Route
Because direct Friedel-Crafts acylation of chlorobenzene with adipic anhydride predominantly yields the para-isomer (due to the ortho/para-directing nature of chlorine), synthesizing the meta-isomer requires a regiospecific organometallic approach. The most robust and scalable method involves the addition of a 3-chlorophenyl Grignard reagent to a Weinreb amide derivative of adipic acid.
Causality in Experimental Design: Direct addition of a Grignard reagent to an acid chloride or ester often results in over-addition, yielding a tertiary alcohol. By converting the mono-ester of adipic acid to a Weinreb amide (N-methoxy-N-methylamide), the initial Grignard addition forms a stable tetrahedral intermediate coordinated by the methoxy oxygen and the magnesium ion. This intermediate survives until aqueous workup, exclusively yielding the desired ketone (Ethyl 6-(3-chlorophenyl)-6-oxohexanoate, CAS: 333355-35-4) without over-alkylation[5].
Caption: Regiospecific synthetic workflow for 6-(3-Chlorophenyl)-6-oxohexanoic acid via a Weinreb amide.
Downstream Applications: Photoredox Catalysis
A cutting-edge application for 6-oxo-6-arylhexanoic acids is their use as precursors in photoredox-catalyzed decarboxylative cross-couplings[3]. By converting the terminal carboxylic acid into an N-hydroxyphthalimide (NHPI) redox-active ester, the molecule can undergo single-electron transfer (SET) under visible light irradiation (using dyes like Eosin Y).
Mechanistic Causality: The SET reduces the NHPI ester, triggering the extrusion of CO₂ and generating a primary alkyl radical at the C5 position. This radical can then be trapped by various Michael acceptors to form new C-C bonds. The remote meta-chlorophenyl ketone remains entirely untouched under these mild photoredox conditions, demonstrating the extreme bioorthogonality and chemoselectivity of this pathway[3].
Caption: Photoredox-mediated decarboxylative cross-coupling pathway utilizing visible light.
Experimental Protocols (Self-Validating Workflows)
The following protocols are engineered with built-in validation steps to ensure high-fidelity execution.
Protocol A: Synthesis of Ethyl 6-(3-chlorophenyl)-6-oxohexanoate
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Preparation of Weinreb Amide : Dissolve adipic acid monoethyl ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv) and triethylamine (2.5 equiv).
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Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acid spot confirms complete conversion.
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Grignard Addition : Cool the Weinreb amide solution in anhydrous THF to 0 °C under an argon atmosphere. Dropwise, add 3-chlorophenylmagnesium bromide (1.1 equiv, 1.0 M in THF) over 30 minutes.
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Causality: The slow addition at 0 °C prevents localized heating and suppresses the formation of symmetric biphenyl byproducts.
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Quenching & Workup : Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester[5].
Protocol B: Saponification to 6-(3-Chlorophenyl)-6-oxohexanoic acid
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Hydrolysis : Dissolve the crude ethyl 6-(3-chlorophenyl)-6-oxohexanoate in a 1:1 mixture of THF and H₂O (0.2 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
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Causality: A biphasic THF/H₂O system is mandatory. THF solvates the organic ester, while water dissolves the LiOH, allowing the reaction to occur efficiently at the phase boundary.
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Acidification : Stir at room temperature for 4 hours. Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl.
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Validation: A white to off-white precipitate will crash out of the aqueous solution. This is the protonated 6-(3-chlorophenyl)-6-oxohexanoic acid.
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Isolation : Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure title compound[1].
Protocol C: Conversion to Redox-Active NHPI Ester[3]
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Esterification : In a round-bottom flask, dissolve 6-(3-chlorophenyl)-6-oxohexanoic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.0 equiv) in HPLC-grade DCM (0.20 M).
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Catalysis : Add 4-dimethylaminopyridine (DMAP, 10 mol%) followed by N,N′-diisopropylcarbodiimide (DIC, 1.0 equiv).
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Causality: DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate formed by DIC to create a highly reactive N-acylpyridinium species, which is rapidly intercepted by NHPI.
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Purification : Stir at room temperature for 12 hours. Filter off the precipitated diisopropylurea (DIU) byproduct. Concentrate the filtrate and purify via flash column chromatography to isolate the redox-active ester.
References
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Sigma-Aldrich Product Page (China) : 6-(3-chlorophenyl)-6-oxohexanoic acid | 898765-71-4. MilliporeSigma. Available at: [Link]
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Royal Society of Chemistry (RSC) : Red-shifted photoredox generation and trapping of alkyl radicals towards bioorthogonality - Supporting Information. RSC. Available at:[Link]
